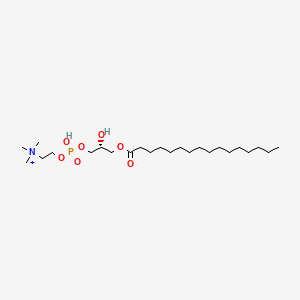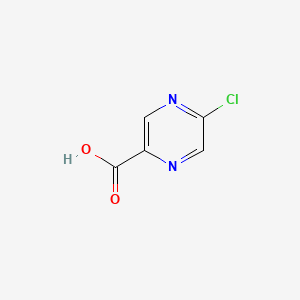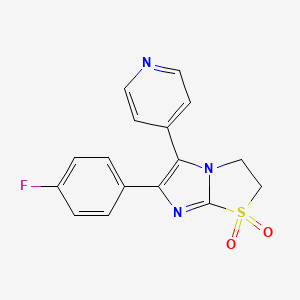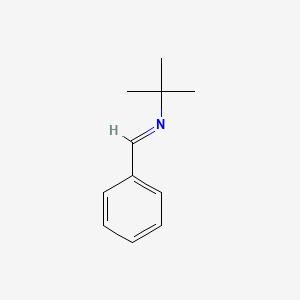
2-Propanamine, 2-methyl-N-(phenylmethylene)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spillover Phenomenon in Palladium Catalysts
- EPR spectroscopy, combined with spin trapping, detects the dissociation of hydrogen on supported palladium catalysts. N-Benzylidene-tert-butylamine contributes to the occurrence of spillover on alumina supports in these systems .
Eigenschaften
IUPAC Name |
N-tert-butyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLSWDVYGSSZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064493, DTXSID301233813 | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
CAS RN |
6852-58-0, 75815-77-9 | |
| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Q & A
ANone: N-benzylidene-tert-butylamine acts as a Lewis base in FLP systems, partnering with Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3). These pairs exhibit unique reactivity due to their inability to form a traditional Lewis acid-base adduct. Notably, they can activate small molecules like dihydrogen (H2), enabling catalytic hydrogenation reactions. [, , ]
ANone: In FLP-catalyzed hydrogenation, N-benzylidene-tert-butylamine, acting as the Lewis base, typically reacts with the hydrogen molecule activated by the Lewis acid partner. This interaction leads to the formation of a hydrogenated product, often an amine. For instance, N-benzylidene-tert-butylamine itself can be hydrogenated to N-benzyl-tert-butylamine in such systems. [, , ]
ANone: Autoinduced catalysis, observed in specific FLP systems using boranes like B(2,4,6-F3-C6H2)3 and B(2,6-F2-C6H3)3, arises from the difference in activation energies for H2 activation by the imine (N-benzylidene-tert-butylamine) and the amine (product). The imine exhibits a higher activation energy, slowing down the initial reaction. As the amine forms, it facilitates faster H2 activation, leading to an autocatalytic effect. []
ANone: The inverse equilibrium isotope effect, where the reaction proceeds faster with deuterium (D2) compared to hydrogen (H2), is unusual in FLP chemistry. This effect, observed during the deuteration of N-benzylidene-tert-butylamine, suggests a different rate-determining step compared to typical FLP hydrogenations and provides insights into the mechanism of H2/D2 activation. []
ANone: The electron-donating nature of the tert-butyl group in N-benzylidene-tert-butylamine influences its Lewis basicity and subsequently, its reactivity in FLP systems. Studies exploring structure-reactivity relationships have shown that modifying the benzene ring with electron-donating or withdrawing groups directly affects the pKa of the imine and the corresponding amine, impacting the rate of hydrogenation. []
ANone: Yes, N-benzylidene-tert-butylamine acts as a spin trap, reacting with short-lived free radicals to form more stable nitroxide radicals detectable by electron paramagnetic resonance (EPR) spectroscopy. This property allows researchers to study radical intermediates in various chemical reactions. [, , ]
ANone: Inverted spin trapping involves the reaction of a spin trap's radical cation with a nucleophile. N-Benzylidene-tert-butylamine, upon photoexcitation or interaction with oxidizing agents, forms a radical cation. This cation can then react with various nucleophiles, leading to the formation of specific spin adducts, providing insights into radical reaction mechanisms. [, ]
ANone: N-Benzylidene-tert-butylamine has been used to trap free radicals generated during the photolysis of the pyrethroid insecticide fenvalerate. By analyzing the resulting spin adducts, researchers identified the radical species involved in the photodegradation pathway of fenvalerate. [] Similarly, it was employed in studies investigating the photodissociation of phenylsilane, where it trapped hydrogen radicals, demonstrating the formation of superoxide radical anions. []
ANone: N-Benzylidene-tert-butylamine, employed as a spin trap in conjunction with EPR spectroscopy, has been used to directly demonstrate hydrogen spillover on a palladium catalyst supported on alumina. The technique provides valuable insights into the behavior of hydrogen on catalyst surfaces. []
ANone: The molecular formula of N-benzylidene-tert-butylamine is C11H15N. Its molecular weight is 161.24 g/mol.
ANone: Contrary to previous assumptions, diketene reacts with N-benzylidene-tert-butylamine to form N-tert-butyl-2-benzylideneacetoacetamide. This reaction, initially thought to produce a heterocyclic compound, highlights the importance of accurate structural characterization in organic synthesis. []
ANone: While the crystal structure of N-benzylidene-tert-butylamine itself hasn't been reported in the provided research excerpts, the crystal structures of its cycloaddition products with dichloro- and chlorotricyanomethane have been determined. These structures provide insights into the reactivity of N-benzylidene-tert-butylamine in 1,3-dipolar cycloaddition reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)
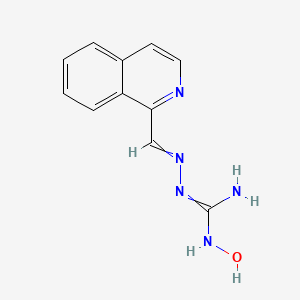
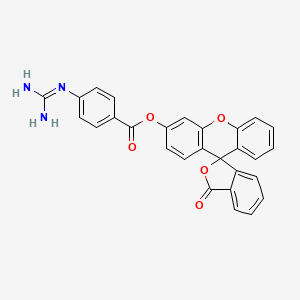
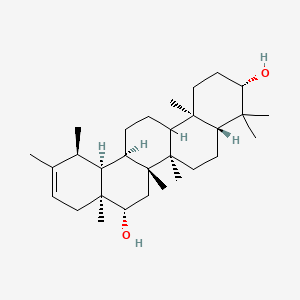
![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)
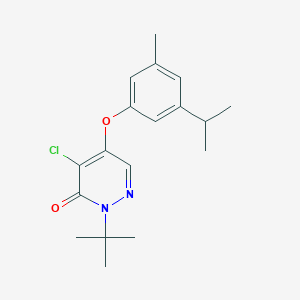
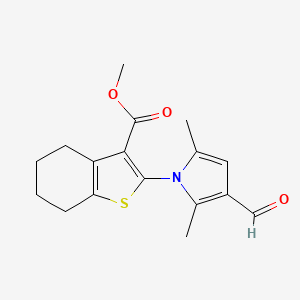
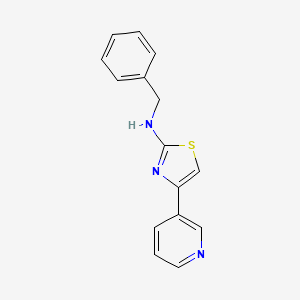
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
